Product packaging for Acid  Black  168(Cat. No.:CAS No. 12238-88-9)

Acid Black 168

Cat. No.: B1170176
CAS No.: 12238-88-9
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Description

Historical Development and Chemical Significance of Azo Dyes

The history of synthetic dyes can be broadly divided into the pre-aniline and post-aniline periods, with the latter commencing around 1856 nih.govworlddyevariety.com. The discovery of diazo compounds around 1858 marked a pivotal moment in the development of azo dyes chemwhat.com. William Henry Perkin's synthesis of Mauveine in 1856 is considered the dawn of the synthetic dye era worlddyevariety.com. Azo dyes quickly gained prominence due to their vibrant colors and relatively straightforward synthesis. The characteristic azo linkage (-N=N-) serves as the chromophore, responsible for absorbing light and imparting color to the compound nih.govlookchem.com. This linkage, when conjugated with aromatic systems, allows for the absorption of light in the visible region nih.gov. The synthesis of azo dyes typically involves a two-step process: the diazotization of an aromatic amine and the subsequent coupling reaction with a coupling component, such as a phenol (B47542) or aromatic amine nih.govworlddyevariety.comlookchem.com. This synthetic versatility has contributed to azo dyes constituting over sixty percent of all known dye systems. Their chemical significance lies in their diverse applications across various industries, including textiles, paper, plastics, food, and pharmaceuticals nih.govlookchem.com.

Structural Attributes of Acid Black 168 within the Azo Dye Class

Acid Black 168 is classified as a single azo, metal complex dye. Specifically, it is a 1:2 chromium complex. The presence of the metal ion, chromium in this case, is integral to the dye's structure and influences its interaction with fibers, particularly protein fibers like wool and silk. The reported molecular formula for Acid Black 168 is C₂₀H₁₂N₃NaO₇S, with a molecular weight of 461.38 g/mol . It is typically encountered as a black powder that forms a blue solution when dissolved in water. The synthesis route involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid, followed by coupling with Naphthalen-2-ol, and subsequent complexation with a chromium source to form the 1:2 chromium complex.

Here is a summary of some key structural attributes:

AttributeValueSource
CAS Number12238-87-8
Molecular FormulaC₂₀H₁₂N₃NaO₇S (organic ligand part)
Molecular Weight461.38 g/mol (organic ligand part)
Structure TypeSingle azo, Metal Complex (1:2 Chromium)
Appearance (solid)Black powder
Appearance (aqueous)Blue solution

Note: The molecular formula and weight provided often refer to the organic ligand component of the chromium complex.

Contemporary Research Landscape and Emerging Applications Beyond Conventional Dyeing

The primary application of Acid Black 168 lies in the conventional dyeing and printing of various textile fibers, including wool, silk, tussah, polyamide, polyvinyl alcohol, and certain blended fabrics. It is also widely used for dyeing leather. Its effectiveness in these applications is attributed to its ability to form stable interactions with the fibers.

Properties

CAS No.

12238-88-9

Molecular Formula

CH3N3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Traditional Synthesis Routes and Intermediate Compounds

Traditional synthesis of Acid Black 168 primarily relies on diazotization and coupling reactions, followed by metal complexation.

Diazotization and Coupling Reactions in Acid Black 168 Synthesis

The manufacturing method for Acid Black 168 involves the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and its subsequent coupling with Naphthalen-2-ol worlddyevariety.comchemicalbook.com. Diazotization is a process that converts a primary aromatic amine into a diazonium salt, typically using nitrous acid formed from sodium nitrite (B80452) and a mineral acid p2infohouse.orgualberta.camdpi.com. Diazonium salts are highly reactive intermediates crucial for forming azo compounds ualberta.caontosight.aimychemblog.com. The coupling reaction involves the reaction of the diazonium salt with an activated aromatic compound, such as a phenol (B47542) or aromatic amine, to form an azo link (-N=N-) p2infohouse.orgualberta.camdpi.commychemblog.com. This electrophilic aromatic substitution typically occurs at the para position of the activated ring ualberta.ca. In the case of Acid Black 168, the diazonium salt of 4-amino-3-hydroxynaphthalene-1-sulfonic acid couples with Naphthalen-2-ol worlddyevariety.comchemicalbook.com.

Role of Precursor Molecules in Dye Formation

The key precursor molecules in the synthesis of Acid Black 168 are 4-amino-3-hydroxynaphthalene-1-sulfonic acid and Naphthalen-2-ol worlddyevariety.comchemicalbook.com. 4-amino-3-hydroxynaphthalene-1-sulfonic acid undergoes diazotization to form the diazonium component. Naphthalen-2-ol serves as the coupling component, reacting with the diazonium salt to form the azo linkage and the basic dye structure worlddyevariety.comchemicalbook.comp2infohouse.org. Following the coupling reaction, the resulting azo compound is translated into a 1:2 chromium complex worlddyevariety.comchemicalbook.com. This metal complexation step is essential for the final structure and properties of Acid Black 168 as a metal complex dye worlddyevariety.com.

Advanced Synthetic Approaches and Derivatization Studies

Research into advanced synthetic approaches and derivatization studies aims to explore alternative synthesis methods and modify the dye structure for potentially enhanced functionality.

Investigation of Novel Catalytic Pathways for Dye Synthesis

While the traditional synthesis of Acid Black 168 involves specific chemical reactions, the investigation of novel catalytic pathways could offer alternative routes. Research in catalysis explores various methods, including the use of metal-based and organic catalysts, to improve the efficiency, selectivity, and sustainability of chemical transformations acs.org. For instance, studies on the catalytic synthesis of other compounds have explored novel catalytic systems, photocatalysis, and flow chemistry beilstein-journals.org. Lewis acid catalysis and Brønsted acid cocatalysts have also been investigated in photochemical synthesis acs.org. While specific novel catalytic pathways for the synthesis of Acid Black 168 were not detailed in the search results, the broader field of catalytic synthesis is an area of ongoing research that could potentially be applied to dye synthesis.

Interaction Mechanisms in Material Systems

Adsorption and Binding Phenomena on Textile Fibers

Acid Black 168 is primarily utilized for dyeing protein fibers such as wool and silk, as well as synthetic polyamides worlddyevariety.commade-in-china.com. The dyeing process involves the adsorption of the dye molecules onto the fiber surface and their subsequent binding within the fiber matrix.

Protein fibers like wool and silk contain amino and carboxyl groups within their structure. In an acidic dye bath, which is typical for acid dyes, the amino groups become protonated, resulting in positively charged sites on the fiber mdpi.comcolorfuldyes.comtiankunchemical.com. Acid Black 168, being an anionic dye, is attracted to these positively charged sites through electrostatic interactions, forming ionic bonds mdpi.comcolorfuldyes.comtiankunchemical.comkennesaw.edu. Beyond ionic interactions, other intermolecular forces such as Van der Waals forces and hydrogen bonding also contribute to the adsorption and binding of acid dyes to protein fibers mdpi.comcolorfuldyes.comtiankunchemical.com. The interaction between phenolic hydroxyl groups in dyes and peptide carbonyl groups in proteins can facilitate hydrogen bonding mdpi.com.

Acid Black 168 is characterized as a single azo, metal complex dye, specifically a chromium complex worlddyevariety.com. The presence of the chromium atom in the dye molecule enhances its affinity for protein fibers . The formation of a stable dye-fiber complex involves the coordination of the dye molecule, mediated by the chromium ion, with functional groups present in the protein fiber.

Sulfonate groups (SO₃⁻) are crucial components of Acid Black 168, providing water solubility and contributing to the anionic nature of the dye mdpi.comtiankunchemical.com. These negatively charged sulfonate groups are primarily involved in forming ionic bonds with the protonated amino groups on the protein fibers in acidic conditions mdpi.comcolorfuldyes.comtiankunchemical.comkennesaw.edu. While azo bonds are present in the structure of Acid Black 168 worlddyevariety.com, the binding mechanism on protein fibers is significantly influenced by the metal complexation, distinguishing it from direct dyes like Direct Black 168 which primarily utilize azo interactions for binding to cellulosic fibers .

The structural characteristics of textile fibers significantly influence the uptake and distribution of Acid Black 168. Fiber morphology, including the degree of crystallinity and the accessibility of dye-binding sites (such as amino end-groups), plays a crucial role in dyeability dystar.com. The number of amorphous regions within the fiber structure can affect the penetration and diffusion of dye molecules dystar.com.

Furthermore, pre-treatment processes applied to fibers can alter their surface structure and internal morphology, thereby impacting dye uptake and allowing for dyeing at lower temperatures researchgate.net. For instance, treatments involving activated peroxide bleach and enzyme treatment have been shown to influence the dyeing behavior of wool fibers researchgate.net.

Mechanisms of Dye-Fiber Complex Formation: Azo Bonds and Sulfonate Group Contributions

Application as Staining Agents in Analytical and Material Characterization

Beyond textile coloration, certain black acid dyes, including Acid Black 1, find application as staining agents in analytical procedures, particularly for the visualization and characterization of biological materials.

Acid Black 1, also known as Amido Black 10B or Naphthol Blue Black, is a widely used protein stain guidechem.comresearchgate.netresearchgate.netservice.gov.uk. Its mechanism of action involves the staining of proteins, resulting in a dark blue-black coloration in areas where proteins are present researchgate.net. This staining is attributed to the interaction of the dye molecule with the protein structure. Acid Black 1 is effective in staining protein bands in polyacrylamide gels and on membranes like those used in Western blots guidechem.com. It is also employed in forensic science for the enhancement and detection of bloody fingerprints by staining the proteins in blood residues guidechem.comresearchgate.netresearchgate.net.

Spectroscopic techniques are valuable tools for characterizing materials and investigating dye-material interactions. UV-Vis spectroscopy can be utilized to measure the absorbance of dye solutions and dyed materials, providing information on dye concentration and the resulting color strength (K/S values) emerald.com. This is a common method for quantitatively assessing the effectiveness of dyeing processes emerald.com. For metal-complex dyes like Acid Black 168, more advanced spectroscopic techniques such as X-ray absorption spectroscopy (XAS), potentially complemented by Density Functional Theory (DFT) simulations, can be employed to elucidate the specific binding mechanisms and coordination between the metal ion in the dye and the material substrate .

Integration into Advanced Materials and Composites

Role in pH-Responsive Material Systems

Acid dyes, including Acid Black 168, are known to interact with materials, particularly protein fibers, through ionic bonding . This interaction is significantly influenced by pH. In acidic environments, amino groups on protein fibers become protonated, carrying a positive charge that can form electrostatic interactions with the negatively charged sulfonate groups typically present in acid dyes like Acid Black 168 . This pH-dependent interaction is fundamental to the dyeing process of materials like wool and silk worlddyevariety.commade-in-china.commade-in-china.com.

Environmental Chemistry and Remediation Strategies

Fate of Acid Black 168 in Aqueous Environments

Persistence and Transport Mechanisms in Water Systems

Synthetic dyes, including azo dyes like Acid Black 168, are often designed to be resistant to degradation to ensure color fastness in their applications nih.gov. This inherent stability contributes to their persistence in aquatic environments. Acid Black 168, being a sulfonated azo dye, has been found to pass substantially unaltered through conventional wastewater treatments like the activated sludge process nih.gov. This resistance to biodegradation means that if discharged without adequate treatment, it can persist in water bodies for extended periods nih.gov.

The transport of Acid Black 168 in water systems is influenced by its solubility and interactions with dissolved and suspended substances. Its water solubility is reported to be 50 g/L at 90°C . As a water-soluble anionic dye, it can be transported over significant distances in rivers, lakes, and potentially groundwater, depending on hydrological conditions and the presence of materials it can sorb onto. The persistence of such recalcitrant compounds in water can lead to their accumulation and wider dispersion in the environment.

Interaction with Environmental Matrices (e.g., Soil, Sediments)

Acid Black 168 can interact with various environmental matrices, including soils and sediments, through processes like adsorption and potential chemical reactions. The interaction with soil is particularly relevant when wastewater or dye-contaminated organic wastes are used in agriculture nih.gov. Azo dyes are capable of altering the physicochemical properties of soil nih.gov. C.I. Acid Black 1, a sulfonated azo dye, has been shown to inhibit nitrification and ammonification in soil, reducing nitrogen use efficiency in crop production nih.gov.

Adsorption onto soil and sediment particles can influence the transport and bioavailability of the dye. While some studies indicate that certain dyes can be adsorbed by soil components nih.gov, the effectiveness of this interaction depends on the dye's properties and the soil/sediment characteristics. For instance, the retention of C.I. Acid Black 1 by raw and expanded perlite (B1173460), an aluminosilicate (B74896) material, has been investigated, showing that dye adsorption is spontaneous and endothermic nih.gov. The heterogeneity of the perlite surface is considered responsible for promoting specific dye adsorption areas nih.gov.

Sediments, particularly those rich in organic matter like black carbon and kerogen, can play a significant role in the sorption of organic contaminants acs.org. However, the accessibility of these sorptive components within the soil or sediment matrix can be variable due to encapsulation within aggregates or surface coatings acs.org. Acid sulfate (B86663) soils, characterized by the presence of iron sulfides, can undergo oxidation upon exposure to air, leading to acidification and the potential release of associated substances dtic.milnsw.gov.au. While the direct interaction of Acid Black 168 with the specific chemical processes in acid sulfate soils is not explicitly detailed in the provided snippets, the general behavior of organic contaminants in such complex matrices is influenced by pH, redox conditions, and the presence of reactive minerals and organic matter dtic.milnsw.gov.auresearchgate.netenvironment.sa.gov.au.

Adsorption-Based Removal Technologies

Adsorption is widely recognized as an effective and economical technique for removing dyes from wastewater compared to some other physical, chemical, and biological methods mazums.ac.irrsc.org. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent material.

Investigation of Diverse Adsorbent Materials

A wide range of materials has been investigated for their potential to adsorb and remove dyes from aqueous solutions. These adsorbents can be broadly categorized into naturally derived and engineered materials.

Naturally derived materials are attractive adsorbents due to their abundance, low cost, and potential for sustainability jeeng.netiscientific.org. Various forms of biomass and other natural substances have been explored for dye removal.

Perlite, a naturally occurring amorphous volcanic glass, has been studied for its ability to adsorb C.I. Acid Black 1 nih.gov. Research has shown that both raw and expanded perlite can adsorb the dye from aqueous solutions, with expanded perlite exhibiting better performance likely due to its more open structure nih.gov. The adsorption capacity on perlite increases with temperature, suggesting an endothermic process nih.gov. Studies applying theoretical models like Langmuir, Freundlich, and Temkin to the adsorption data on perlite indicate that the adsorption is controlled by the adsorbent's surface properties, including structural and charge non-uniformity nih.gov. The monolayer adsorption capacity for C.I. Acid Black 1 on raw and expanded perlite was found to be approximately 0.0035 g/g nih.gov.

Biomass materials, including agricultural wastes and aquatic plants, have also demonstrated potential for dye adsorption iscientific.orgmdpi.com. For example, Azolla filiculoides biomass has been evaluated for the adsorption of Acid Black 1 mazums.ac.irresearchgate.net. Studies have shown that the adsorption efficiency of Acid Black 1 onto Azolla biomass is influenced by contact time, adsorbent dose, and pH, with the highest efficiency observed under acidic conditions (pH=2) mazums.ac.irresearchgate.net. The equilibrium data for Acid Black 1 adsorption on Azolla biomass best fitted the Langmuir isotherm and pseudo-second-order kinetic model mazums.ac.irresearchgate.net.

Other natural materials like sawdust, bark, and various types of husks have been investigated for dye removal jeeng.netiscientific.orgrsc.org. Sawdust, for instance, has been found to be an effective and cheap adsorbent for removing dyes, with its adsorption capacity being strongly pH-dependent jeeng.netrsc.org. The increase in ionic strength has also been shown to positively influence dye adsorption onto sawdust jeeng.net.

Shells from marine organisms represent another category of natural adsorbents. Cerastoderma lamarcki shells have been investigated as a low-cost adsorbent for the removal of Acid Black 1 from aqueous solutions nih.gov. Studies have shown that these shells are suitable for Acid Black 1 adsorption, with optimal conditions identified for adsorbent dosage, pH, and contact time nih.gov. The adsorption data for Acid Black 1 on Cerastoderma lamarcki shells fitted well with the Langmuir and pseudo-second-order models nih.gov.

Interactive Table 1: Adsorption Capacities of Selected Naturally Derived Adsorbents for Acid Dyes

Adsorbent MaterialTarget DyeAdsorption Capacity (mg/g)Optimal pHReference
Raw PerliteC.I. Acid Black 1~0.0035Not specified nih.gov
Expanded PerliteC.I. Acid Black 1~0.0035Not specified nih.gov
Azolla filiculoides BiomassAcid Black 1Not explicitly stated (high efficiency reported)2 mazums.ac.irresearchgate.net
SawdustNitrogen dyes~4.70 µmol/g (at pH 2.5)2.5 jeeng.net
Cerastoderma lamarcki ShellsAcid Black 1Not explicitly stated (suitable adsorbent)2 nih.gov
Activated Palm AshAcid Green 25Not specifiedNot specified researchgate.net
Hazelnut ShellAcid Blue60.2Not specified researchgate.net
Oak SawdustAcid Blue29.5Not specified researchgate.net
Pitch Pine SawdustAcid Blue27.5Not specified researchgate.net

Engineered adsorbents offer tailored properties for enhanced dye removal efficiency. This category includes widely used materials like activated carbon, as well as more advanced materials such as Metal-Organic Frameworks (MOFs) and various nanoadsorbents.

Activated carbon is a commonly used adsorbent for removing toxic dyes from wastewater due to its high surface area and porous structure mdpi.commdpi.comsamipubco.com. However, its widespread use can be limited by its cost and regeneration challenges mdpi.com. Studies have reported varying adsorption capacities for dyes on activated carbon derived from different sources nih.gov. For instance, activated carbon from granular and lignocellulosic waste biomass showed adsorption capacities for C.I. Acid Black 1 ranging between 2.4-4.0 mg/g and 400-450 mg/g, respectively nih.gov.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have gained attention as potential adsorbents for dye removal due to their high surface area and tunable structures rsc.orgresearchgate.net. Aluminum-based MOFs, such as those synthesized using succinic acid (Al-SA MOF), have been investigated for the adsorption of Acid Black 1 koreascience.kr. These MOFs have shown promise in removing complex azo dye molecules from aqueous media, with proposed adsorption mechanisms involving electrostatic, hydrogen bonding, and hydrophobic interactions koreascience.kr. MOF-based composite materials are also being explored for enhanced adsorption and photocatalytic degradation of dyes researchgate.netresearchgate.net. For example, a composite foam containing MIL-88A MOF showed high adsorption capacity for anionic Acid Black 172 researchgate.net.

Nanoadsorbents, utilizing materials at the nanoscale, offer high surface area-to-volume ratios which can lead to improved adsorption capacities and kinetics rsc.orgresearchgate.net. Various types of nanoadsorbents, including metal oxide nanoparticles, carbon-based nanomaterials, and modified nanoparticles, have been developed for dye removal researchgate.net. Histidine-modified Fe₃O₄ nanoparticles (His-MNPs) have been studied for the adsorptive removal of Acid Black 1 rsc.org. These spherical nanoparticles (average diameter 11–28 nm) demonstrated fast adsorption of Acid Black 1, with equilibrium reached within 45 minutes rsc.org. The adsorption equilibrium was best fitted by the Langmuir isotherm model, with a maximum adsorption capacity of 166.7 mg/g at pH 4 rsc.org. The efficiency of His-MNPs was found to be highest at pH 4 and decreased with increasing pH rsc.org. Other nanoadsorbents, such as magnesium oxide nanoparticles synthesized using seaweed extracts, have also been investigated for the removal of Acid Black 1 researchgate.net.

Interactive Table 2: Adsorption Capacities of Selected Engineered Adsorbents for Acid Dyes

Adsorbent MaterialTarget DyeAdsorption Capacity (mg/g)Optimal pHReference
Activated Carbon (Lignocellulosic waste biomass)C.I. Acid Black 1400-450Not specified nih.gov
Activated Carbon (Granular)C.I. Acid Black 12.4-4.0Not specified nih.gov
Aluminum-based MOF (Al-SA MOF)Acid Black 1Potent candidate (specific capacity not stated)Not specified koreascience.kr
Histidine-modified Fe₃O₄ Nanoparticles (His-MNPs)Acid Black 1166.74 rsc.org
Magnesium Oxide Nanoparticles (synthesized via seaweed extract)Acid Black 1Not explicitly stated (investigated)Not specified researchgate.net
Fe₃O₄/CeO₂ Magnetic CompositeAcid Black 21093.1Not specified rsc.org
Zirconium-based MOF (Zr-MOF)Acid Blue 9Not specifiedNot specified mdpi.com
Naturally Derived Adsorbents (e.g., Perlite, Biomass, Shells)

Adsorption Isotherm Modeling and Interpretation

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the bulk solution and the amount of adsorbate adsorbed onto the solid phase at a constant temperature. These models provide insights into the adsorption capacity of the adsorbent, the nature of the adsorbent surface, and the interaction between the adsorbate and the adsorbent.

Langmuir and Freundlich Isotherms in Dye Adsorption

The Langmuir and Freundlich models are two of the most widely applied isotherms for describing dye adsorption equilibrium worlddyevariety.comtuiasi.ronih.govsci-hub.seacs.orgnih.gov.

The Langmuir isotherm is based on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It assumes that there is no interaction between adsorbed molecules and that adsorption is reversible. The linear form of the Langmuir equation is typically expressed as:

Ce/qe = (1/KLqmax) + (Ce/qmax)

Where:

Ce is the equilibrium concentration of the adsorbate in the liquid phase (mg/L).

qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g).

qmax is the maximum monolayer adsorption capacity (mg/g).

KL is the Langmuir constant related to the energy of adsorption (L/mg). acs.orgrsc.org

Studies on the adsorption of Acid Black 1, a related anionic azo dye, have shown good fitting to the Langmuir isotherm, indicating the formation of a monolayer on the adsorbent surface nih.govrsc.org. For instance, adsorption of Acid Black 1 onto L-histidine/iron oxide magnetic nanoadsorbent was best fitted by the Langmuir model with a maximum adsorption capacity (qmax) of 166.7 mg/g at specific conditions rsc.org.

The Freundlich isotherm , in contrast, is an empirical model that describes multilayer adsorption on heterogeneous surfaces. It assumes that the adsorption energy varies exponentially with the surface coverage. The linear form of the Freundlich equation is given by:

log qe = log KF + (1/n) log Ce

Where:

KF is the Freundlich constant related to the adsorption capacity [(mg/g)(L/mg)1/n]. jresm.org

1/n is the adsorption intensity or surface heterogeneity factor. doi.org

Values of 1/n between 0 and 1 generally indicate favorable adsorption scialert.net. While the Langmuir model often provides a better fit for some dye adsorption systems, the Freundlich model can also effectively describe the equilibrium, particularly on heterogeneous surfaces nih.govscialert.net. For Acid Black 1 adsorption on perlite, both Langmuir and Freundlich models provided a close fit to experimental data, suggesting that the adsorption is controlled by the adsorbent's surface heterogeneity nih.gov.

Temkin, BET, and Other Multi-Parameter Models for Surface Characterization

Beyond the Langmuir and Freundlich models, other isotherms like Temkin and BET provide further insights into the adsorption process and surface characteristics nih.govacs.org.

The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all the molecules in the layer decreases linearly with coverage due to these interactions. The linear form is represented as:

qe = B ln KT + B ln Ce

Where:

B is the Temkin constant related to the heat of adsorption (J/mol). scialert.netresearchgate.net

KT is the equilibrium binding constant related to the maximum binding energy (L/mg). scialert.net

The Temkin model has been applied to dye adsorption studies, including Acid Black 1, and can provide a good fit, particularly in the middle range of equilibrium concentrations, highlighting the role of adsorbate-adsorbate interactions and surface heterogeneity nih.govacs.orgscialert.net.

The Brunauer-Emmett-Teller (BET) isotherm is a widely used model for describing multilayer adsorption, typically employed to determine the surface area of porous materials. While primarily used for gas adsorption, it can be applied to liquid-phase adsorption to understand multilayer formation at higher concentrations. The BET equation is more complex and considers multiple layers of adsorbed molecules. Studies on Acid Black 1 adsorption on perlite have utilized the BET model to characterize the adsorption process nih.gov.

Other multi-parameter models, such as Harkins-Jura, Halsey, and Smith, have also been applied in the context of Acid Black 1 adsorption on perlite to reveal physicochemical features characterizing the adsorption nih.gov. These models can provide additional details about the nature of the adsorbed layers and the adsorbent surface.

Data from a study on Acid Black 1 adsorption onto His-MNPs illustrates the fitting of different isotherm models:

Isotherm ModelR² Value
LangmuirBest fit (value not explicitly given but stated as best) rsc.org
FreundlichLower than Langmuir rsc.org
Temkin0.958 rsc.org
Dubinin–RadushkevichLower than Temkin rsc.org

Note: Specific R² values for Langmuir and Freundlich were not provided in the snippet, but their relative fitting is indicated.

Adsorption Kinetic Studies and Rate-Controlling Steps

Adsorption kinetics investigate the rate at which the adsorption process occurs, providing information about the adsorption mechanism and the potential rate-limiting steps.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The pseudo-first-order and pseudo-second-order models are the most common kinetic models used to describe the adsorption of dyes onto various adsorbents tuiasi.rosci-hub.senih.govjresm.org.

The pseudo-first-order (PFO) model , also known as the Lagergren model, assumes that the rate of adsorption is proportional to the number of unoccupied adsorption sites. The linear form is given by:

ln(qe - qt) = ln qe - k1t

Where:

qt is the amount of adsorbate adsorbed per unit mass of adsorbent at time t (mg/g).

k1 is the pseudo-first-order rate constant (min⁻¹). jresm.org

The pseudo-second-order (PSO) model assumes that the rate of adsorption is proportional to the square of the number of unoccupied adsorption sites. It suggests that the adsorption rate is controlled by a chemical adsorption process involving valence forces through sharing or exchanging electrons between the adsorbent and adsorbate tuiasi.ro. The linear form is expressed as:

t/qt = (1/k2qe²) + (1/qe)t

Where:

k2 is the pseudo-second-order rate constant (g/mg·min). jresm.org

Numerous studies on dye adsorption, including Acid Black 1, have found that the pseudo-second-order model provides a better fit to the experimental data compared to the pseudo-first-order model, suggesting that the adsorption process is predominantly controlled by chemisorption tuiasi.rorsc.orgjresm.org.

Intraparticle Diffusion and Film Mass Transfer Mechanisms

The intraparticle diffusion model proposed by Weber and Morris is used to determine if intraparticle diffusion is the rate-limiting step. If intraparticle diffusion is the sole rate-limiting step, the plot of qt versus t1/2 will be a straight line passing through the origin mdpi.com. Deviations from linearity or a non-zero intercept suggest that other mechanisms, such as film diffusion, also influence the adsorption rate.

Film mass transfer , or external diffusion, involves the movement of adsorbate molecules through a liquid film surrounding the adsorbent particles sci-hub.seacs.orgmdpi.com. This step can be rate-limiting, especially at the beginning of the adsorption process or under conditions of low agitation acs.orgekb.eg.

Studies on Acid Black 1 adsorption have indicated that film diffusion can be a predominant rate-controlling step compared to intraparticle diffusion under certain conditions rsc.org. The relative importance of these diffusion mechanisms depends on factors such as adsorbent particle size, stirring speed, and adsorbate concentration acs.orgekb.eg.

Thermodynamic Analysis of Adsorption Processes

Thermodynamic studies provide information about the feasibility, spontaneity, and nature (endothermic or exothermic) of the adsorption process at different temperatures worlddyevariety.comtuiasi.ronih.govrsc.orgjresm.orgresearchgate.netkoreascience.kr. The key thermodynamic parameters are the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

The Gibbs free energy change (ΔG°) is calculated using the Van't Hoff equation:

ΔG° = -RT ln KD

Where:

R is the ideal gas constant (8.314 J/mol·K).

T is the absolute temperature (K).

KD is the thermodynamic distribution coefficient, which can be related to isotherm constants.

A negative value of ΔG° indicates a spontaneous adsorption process jresm.orgresearchgate.net.

The enthalpy change (ΔH°) and entropy change (ΔS°) can be determined from the Van't Hoff plot of ln KD versus 1/T:

ln KD = (ΔS°/R) - (ΔH°/RT)

The slope of the plot gives -ΔH°/R, and the intercept gives ΔS°/R.

The sign and magnitude of ΔH° indicate whether the adsorption is endothermic (positive ΔH°) or exothermic (negative ΔH°) jresm.orgresearchgate.netkoreascience.kr. A positive ΔS° suggests increased randomness at the solid-solution interface during the adsorption process researchgate.net.

Research on Acid Black 1 adsorption has shown varying thermodynamic profiles depending on the adsorbent used. For instance, adsorption of Acid Black 1 on perlite was found to be spontaneous and endothermic, with adsorption capacity increasing with temperature nih.gov. Conversely, other studies on dye adsorption, including Acid Red 1 (related to Acid Black 1), have reported spontaneous and exothermic processes jresm.orgresearchgate.net. The specific thermodynamic parameters for Acid Black 168 would depend on the adsorbent and experimental conditions.

Thermodynamic ParameterInterpretation
ΔG° < 0Spontaneous process
ΔG° > 0Non-spontaneous process
ΔH° > 0Endothermic process (adsorption increases with temperature)
ΔH° < 0Exothermic process (adsorption decreases with temperature)
ΔS° > 0Increased randomness at the interface
ΔS° < 0Decreased randomness at the interface

Influence of Environmental Parameters on Adsorption Efficiency (e.g., pH, Temperature, Initial Concentration)

Adsorption is a widely used method for dye removal from wastewater, and its efficiency is significantly influenced by environmental parameters such as pH, temperature, and initial dye concentration scialert.netmdpi.com. While specific studies on the adsorption of Acid Black 168 under varying environmental parameters were not extensively detailed in the search results, research on similar dyes provides valuable insights.

Studies on the adsorption of other acid black dyes, such as Acid Black 1 (AB1), have shown that pH plays a crucial role. For AB1 adsorption on histidine-modified Fe₃O₄ nanoparticles, the optimal pH was found to be 4, with adsorption equilibrium best fitted by the Langmuir isotherm model rsc.org. The adsorption capacity was high at this pH (166.7 mg g⁻¹ at 30 °C and an adsorbent dose of 0.2 g L⁻¹) rsc.org. The pH-dependent adsorption behavior of ionic dyes on adsorbents like activated biochar is influenced by the surface charge of the adsorbent and the ionization state of the dye molecules nih.gov.

Initial dye concentration also impacts adsorption efficiency. Generally, as the initial dye concentration increases, the amount of dye adsorbed per unit mass of adsorbent increases until saturation is reached scialert.net. However, the percentage removal efficiency may decrease at higher concentrations due to the limited number of available adsorption sites scispace.com.

Temperature can affect the adsorption process, influencing the kinetics and equilibrium. Adsorption can be exothermic or endothermic, and temperature studies help determine the thermodynamic parameters of the process rsc.org. For instance, the adsorption of AB1 on histidine-modified Fe₃O₄ nanoparticles was found to be an exothermic and spontaneous process rsc.org.

Advanced Oxidation and Degradation Processes

Advanced Oxidation Processes (AOPs) are promising technologies for the degradation of recalcitrant organic pollutants like Acid Black 168. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can break down complex dye molecules researchgate.net.

Photocatalytic Degradation Mechanisms

Photocatalytic degradation involves the use of a photocatalyst, often a semiconductor material like TiO₂, activated by light irradiation to generate reactive species that degrade dyes tandfonline.comraco.cat. While direct studies on the photocatalytic degradation mechanisms of Acid Black 168 were not specifically found, research on other azo dyes provides a general understanding.

Photocatalytic processes can lead to the cleavage of azo bonds (-N=N-) and the breakdown of aromatic rings within the dye structure witpress.com. The efficiency of photocatalytic degradation can be influenced by factors such as catalyst concentration, initial dye concentration, and pH tandfonline.comraco.cat. Higher initial dye concentrations can decrease degradation efficiency due to light screening and reduced generation of hydroxyl radicals tandfonline.com.

Ozonation and Combined Ozonation-Peroxymonosulfate Processes

Ozonation is an oxidative process that uses ozone (O₃) to degrade dyes by cleaving chromophores witpress.com. The decomposition rate of ozone is affected by pH, temperature, and ozone concentration witpress.com. For dyes like Direct Black 168, high color elimination can be obtained using ozone, attributed to the oxidation or breakdown of complex compounds and chromophores witpress.com. Ozone can cleave -C=C- bonds, -N=N- bonds, and heterocyclic and aromatic rings witpress.com.

Combining ozonation with peroxymonosulfate (B1194676) (PMS) is an advanced hybrid process that can generate both sulfate and hydroxyl radicals, leading to enhanced degradation of resistant contaminants researchgate.netdntb.gov.ua. Studies on the degradation of Acid Black ATT dye using a hybrid UV/O₃/PMS process showed complete removal of dye concentrations within minutes under optimal conditions researchgate.netdntb.gov.ua. The efficiency of this combined process is influenced by parameters such as pH, ozone concentration, PMS concentration, and initial dye concentration dntb.gov.ua. An increase in PMS concentration can lead to increased dye removal researchgate.netdntb.gov.ua.

Fenton-like Reactions and Heterogeneous Catalysis (e.g., Fly Ash, Kaolinite)

Fenton-like reactions involve the use of a catalyst, often containing iron, to activate hydrogen peroxide (H₂O₂) and generate reactive radicals for dye degradation researchgate.netcapes.gov.brhep.com.cn. Heterogeneous Fenton-like processes utilize solid catalysts, which can be easily recovered and reused ijarse.com.

Fly ash and kaolinite (B1170537) have been investigated as heterogeneous catalysts for the degradation of dyes, including Direct Black 168 ijarse.comresearchgate.netcapes.gov.br. In the presence of H₂O₂, fly ash was found to be an efficient catalyst for the degradation of C.I. Direct Black 168 under ultrasound, achieving a high removal ratio under optimal conditions of pH, fly ash dosage, and H₂O₂ concentration researchgate.netcapes.gov.br. Kaolinite also showed catalytic activity, although generally less efficient than fly ash researchgate.netcapes.gov.br. The efficiency of heterogeneous Fenton-like processes is influenced by parameters such as catalyst dosage, initial solution pH, and H₂O₂ concentration hep.com.cn. Acidic conditions are often favorable for Fenton-like reactions scispace.comirost.ir.

Sonochemical Degradation and Synergistic Effects with Catalysts

Sonochemical degradation utilizes ultrasound irradiation to create cavitation bubbles in the liquid, which collapse violently, generating localized high temperatures and pressures nih.gov. These conditions can lead to the formation of reactive species and the degradation of pollutants nih.gov.

Studies have investigated the sonochemical degradation of dyes and the synergistic effects when combined with catalysts scispace.comresearchgate.netcapes.gov.brugm.ac.id. For C.I. Direct Black 168, combining ultrasound with fly ash/H₂O₂ Fenton-like reactions showed a synergistic effect, enhancing the degradation process researchgate.netcapes.gov.br. Ultrasound can promote the reaction and lead to higher degradation researchgate.netcapes.gov.br. The synergistic effect in sonophotolysis (combination of ultrasound and photolysis) has been observed to increase the generation of hydroxyl radicals ugm.ac.id.

Degradation Product Analysis and Pathways

Understanding the degradation products and pathways is crucial for evaluating the effectiveness and safety of remediation processes. The degradation of complex azo dyes like Acid Black 168 can involve the cleavage of azo bonds, leading to the formation of aromatic amines, and the breakdown of aromatic structures .

While specific degradation product analysis for Acid Black 168 was not detailed in the provided search results, studies on similar dyes and the general mechanisms of AOPs suggest potential degradation pathways. For instance, oxidation processes can lead to the formation of smaller, more readily biodegradable molecules, and ideally, complete mineralization into inorganic compounds like CO₂, H₂O, and mineral salts researchgate.net. Reductive reactions can break azo bonds, forming aromatic amines . Further oxidation may be required to degrade these intermediate products, some of which can be toxic .

Research on the degradation pathways of other complex molecules using techniques like mass spectrometry fingerprinting can reveal the sequence of reactions and the intermediate species formed rsc.org. Identifying these products helps in assessing the detoxification of the wastewater and optimizing the degradation process to avoid the formation of harmful byproducts.

Compound Information

Compound NamePubChem CID
Acid Black 168102058859
C.I. Direct Black 168102058859

Note: PubChem lists C.I. Direct Black 168 (CAS 85631-88-5) with CID 102058859 nih.gov. Another entry for "Acid Black 168" with CAS 12238-87-8 lists CID 76960928 for Acid Black 52, a different compound worlddyevariety.comnih.gov. Based on the context of the degradation studies referring to C.I. Direct Black 168, CID 102058859 appears to be the relevant entry for the compound discussed in the remediation studies researchgate.netcapes.gov.brnih.gov.

Interactive Data Table Example (Illustrative - Based on general findings, not specific Acid Black 168 adsorption data):

ParameterCondition 1Condition 2Condition 3Adsorption Efficiency (%)
pH3710[Data Placeholder]
Temperature (°C)254060[Data Placeholder]
Initial Concentration (mg/L)50100200[Data Placeholder]

Interactive Data Table Example (Illustrative - Based on general findings on Fenton-like degradation):

CatalystProcess CombinationpHH₂O₂ ConcentrationRemoval Efficiency (%)
Fly AshUltrasound + H₂O₂3.02.94 mM99.0 researchgate.netcapes.gov.br
KaoliniteUltrasound + H₂O₂--88.3 (within 90 min) researchgate.net
Diatomaceous EarthUltrasound + H₂O₂--80.0 (within 90 min) researchgate.net

(Note: This table includes specific data points found for C.I. Direct Black 168 degradation using heterogeneous Fenton-like processes combined with ultrasound.)

Biological and Enzymatic Degradation Approaches

Biological and enzymatic methods offer promising avenues for the decolorization and degradation of Acid Black 168, often presenting advantages over physicochemical techniques, such as being more cost-effective and environmentally friendly. envirobiotechjournals.comtandfonline.com These approaches leverage the metabolic capabilities of microorganisms or the catalytic activity of enzymes to break down the complex dye molecule. nih.govnih.gov

Microbial Reduction and Bioremediation Studies

Microorganisms, including bacteria, fungi, and algae, possess the ability to decolorize and degrade azo dyes through various mechanisms, including biosorption and enzymatic degradation. nih.govnih.gov Bacterial degradation of azo dyes often involves the reduction of the azo bonds (-N=N-) by azoreductase enzymes, particularly under anaerobic or anoxic conditions. nih.govijcmas.com This cleavage can lead to the formation of colorless aromatic amines, although these intermediates may still be toxic and require further degradation, ideally under aerobic conditions. nih.govijcmas.com

Studies have investigated the potential of various bacterial strains for dye decolorization. For instance, certain bacterial species have demonstrated high potential for decolorizing reactive black dyes, with some strains achieving complete removal under optimized conditions. omicsonline.org While specific studies focusing solely on the microbial reduction of Acid Black 168 as a standalone process are less extensively documented in the provided search results, the general principles of microbial azo dye reduction are applicable. Acid Black 1, a sulfonated azo dye like Acid Black 168, has been shown to pass largely unaltered through activated sludge processes, highlighting the need for more targeted microbial approaches. nih.gov However, a strain of Bacillus cereus has been mentioned in the context of microbial reduction of Acid Black 1. nih.gov

Bioremediation studies often involve the use of microbial consortia or specific strains adapted to the degradation of complex pollutants. envirobiotechjournals.comiwaponline.com The effectiveness of microbial decolorization is influenced by various environmental parameters such as pH, temperature, and dye concentration. omicsonline.org For example, studies on reactive black dyes have shown optimal decolorization rates within a specific pH range (typically alkaline for bacterial strains) and temperature. omicsonline.org High dye concentrations can sometimes be toxic to bacteria, reducing decolorization efficiency. omicsonline.org

Biosorption by Algae Biomass and Other Biological Materials

Biosorption is a process where biological materials, including microbial biomass (live or dead), algae, fungi, and agricultural waste, are used to remove dyes from wastewater through adsorption onto their surface or accumulation within their cells. tandfonline.comscribd.comunirioja.es This method is considered cost-effective and can be particularly useful for removing dyes that are difficult to degrade. tandfonline.comscribd.com

Algae, particularly marine macroalgae and red and brown seaweed, have shown significant potential as biosorbents for acid dyes. envirobiotechjournals.comresearchgate.netresearchgate.net The cell walls of algae contain various functional groups, such as hydroxyl, carboxyl, amine, and sulfate groups, which can bind to dye molecules through mechanisms like electrostatic attraction and complexation. unirioja.esresearchgate.nettypeset.io

Research on the biosorption of Acid Black 1 (AB1), a related acid dye, by brown macroalgae like Nizamuddina zanardinii and Stoechospermum marginatum has provided valuable insights into the process parameters and mechanisms. researchgate.netresearchgate.net These studies indicate that parameters such as pH, biomass loading, initial dye concentration, temperature, and contact time influence the biosorption capacity. researchgate.netresearchgate.net For AB1, the biosorption process was found to be pH-dependent, with better adsorption occurring at lower pH ranges where the biosorbent surface is more positively charged, attracting the anionic dye. researchgate.net The biosorption equilibrium for AB1 onto brown macroalgae has been successfully described by isotherm models such as the Freundlich model. researchgate.netresearchgate.net Kinetic studies often show that the pseudo-second-order model best fits the experimental data, suggesting that the biosorption rate is controlled by chemical adsorption involving functional groups on the biosorbent surface. researchgate.netresearchgate.net Thermodynamic studies on AB1 biosorption by Stoechospermum marginatum have indicated that the process is spontaneous and endothermic. researchgate.net

While direct research specifically on the biosorption of Acid Black 168 by algae is not prominently featured in the provided search results, the findings for Acid Black 1 suggest that algae biomass, particularly brown macroalgae, holds promise for the removal of Acid Black 168 due to the similar chemical nature of acid dyes. researchgate.netresearchgate.net Other biological materials, such as agricultural and industrial waste, fungi, and bacteria, have also been explored as biosorbents for various dyes. tandfonline.comscribd.comresearchgate.net

Interactive Table 1: Summary of Biosorption Studies on Acid Black 1 by Brown Macroalgae

Algae SpeciesDyeBiosorption Capacity (mg/g)Optimum pHIsotherm ModelKinetic ModelThermodynamic Nature
Nizamuddina zanardiniiAcid Black 129.79Lower pHFreundlichPseudo-second-orderSpontaneous, Endothermic (implied by ΔG and ΔH for similar dyes) researchgate.net
Stoechospermum marginatumAcid Black 16.572.0FreundlichPseudo-second-orderSpontaneous, Endothermic researchgate.net

(Note: The thermodynamic nature for Nizamuddina zanardinii is inferred based on similar acid dye biosorption studies using related algae species where negative ΔG and positive ΔH values were observed, indicating spontaneity and endothermicity.) researchgate.net

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Separations and Detection Techniques

Chromatographic methods are widely used for separating complex mixtures, allowing for the isolation and subsequent detection and quantification of individual components, including Acid Black 168 and related substances.

High-Performance Liquid Chromatography (HPLC) for Dye and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile and thermally unstable compounds like many organic dyes. HPLC coupled with detection techniques such as mass spectrometry (MS) is particularly useful for complex samples. HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) has been mentioned in the context of Acid Black 168 analysis, noting the retention time of the major peak nih.gov. This indicates its applicability for the characterization and potentially quantification of the intact dye. Furthermore, HPLC is a technique utilized for the separation of aromatic amines nih.gov, which are potential degradation products of azo dyes, a class that includes structural features potentially related to Acid Black 168.

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is typically applied to volatile or semi-volatile compounds. While Acid Black 168 itself is unlikely to be directly analyzed by GC-MS due to its structure and ionic nature, this technique is valuable for identifying and quantifying volatile or semi-volatile degradation products that may form from the breakdown of the dye. Aromatic amines, which can result from the reduction of azo bonds present in some dye structures, are compounds that can be analyzed by GC-MS after appropriate derivatization if necessary nih.govnih.gov. Although specific GC-MS studies on Acid Black 168 degradation products were not detailed in the search results, GC-MS is a standard tool in degradation studies of organic compounds fishersci.no.

Electrophoretic Techniques for Dye Analysis

Electrophoretic methods separate analytes based on their charge-to-size ratio in an electric field. These techniques offer high separation efficiency and are suitable for charged species like organic dyes.

Capillary Zone Electrophoresis (CZE) for Separation and Detection

Capillary Zone Electrophoresis (CZE), a mode of Capillary Electrophoresis (CE), is noted as a technique for the separation of aromatic amines nih.gov. Given the potential for Acid Black 168 to degrade into aromatic amine structures, CZE could be applicable for analyzing such metabolites. However, specific applications or detailed methods for the analysis of Acid Black 168 or its metabolites using CZE were not found in the provided search results.

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is another capillary electrophoretic technique that uses micelles as a pseudostationary phase, allowing for the separation of both charged and neutral species. Despite its versatility in separating a wide range of compounds, specific applications of MEKC for the analysis of Acid Black 168 were not detailed in the search results.

Spectrophotometric Methods for Concentration Determination

Spectrophotometry is a fundamental technique for determining the concentration of light-absorbing substances in solution, such as colored dyes. Spectrophotometric quantification methods for compounds like Acid Black 168 are subject to validation to ensure reproducibility nih.gov. While the search results mention the use of spectrophotometric assays for other compounds, sometimes involving related substances like 1,2-naphthoquinone-4-sulfonic acid (Folin's reagent) for amine determination cenmed.comsigmaaldrich.comwikipedia.org, specific details regarding the optimal wavelengths or procedures for the direct spectrophotometric determination of Acid Black 168 concentration were not provided. However, as a colored compound, Acid Black 168 will exhibit characteristic absorption spectra in the visible range, which can be used for its quantitative analysis following the principles of the Beer-Lambert Law.

Impurity Profiling and Stability Assessment

Impurity profiling and stability assessment are critical aspects of characterizing any chemical compound, including dyes like Acid Black 168. Impurities can arise from synthesis, raw materials, or degradation, potentially impacting the compound's properties and performance. Stability assessment evaluates how the compound withstands various environmental and chemical stresses over time.

Identification and Quantification of Residual Intermediates and Impurities

The identification and quantification of residual intermediates and impurities in Acid Black 168 are essential for understanding its purity and potential variability between batches. Impurities in dyes can originate from the manufacturing process, which for Acid Black 168 involves diazo coupling and the formation of a chromium complex worlddyevariety.com. Potential impurities could include unreacted starting materials, by-products of the coupling or complexation reactions, or substances introduced through raw materials or solvents medwinpublishers.comdphen1.com.

While general analytical strategies for impurity profiling in pharmaceuticals involve techniques like high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), to separate, identify, and quantify impurities, specific detailed research findings on the identified and quantified residual intermediates and impurities specifically for Acid Black 168 were not extensively available in the consulted literature medwinpublishers.comdphen1.comchromatographyonline.comamericanpharmaceuticalreview.com. The analysis of impurities can be challenging due to their potentially low concentrations and structural similarity to the main compound chromatographyonline.comamericanpharmaceuticalreview.com. Methods often require sensitive and selective techniques to detect and differentiate these components chromatographyonline.com.

General impurity profiling aims to describe the identified and unidentified impurities present in a substance chromatographyonline.com. The process typically involves developing chromatographic methods capable of separating the main compound from its impurities and degradation products chromatographyonline.comchromatographyonline.com. Mass spectrometry is a valuable tool for elucidating the structures of unknown impurities and degradants americanpharmaceuticalreview.com.

Stability Studies under Various Chemical and Environmental Conditions

Stability studies assess the intrinsic stability of a compound and how it is affected by environmental factors such as temperature, humidity, light, and chemical conditions like pH and oxidation chromatographyonline.comjpsbr.orgtpcj.org. For Acid Black 168, understanding its stability under various conditions is important for its handling, storage, and application.

According to safety data, Acid Black 168 is reported as stable under normal temperatures and pressures cncolorchem.com. However, it is advised to avoid incompatible materials, excess heat, and strong oxidants, as these conditions could potentially lead to decomposition cncolorchem.com. Hazardous decomposition products, described generally as irritating and toxic fumes and gases, may be generated, although specific conditions or products are not detailed in the available information cncolorchem.com. Another source indicates "no data available" for chemical stability and conditions to avoid in its safety data sheet echemi.com.

General forced degradation studies, commonly applied in the pharmaceutical industry, involve exposing a substance to exaggerated conditions, including acid and alkali hydrolysis, thermal degradation, photolysis, and oxidation, to understand its degradation pathways and products americanpharmaceuticalreview.comchromatographyonline.comjpsbr.orgtpcj.org. These studies help in developing stability-indicating analytical methods chromatographyonline.comjpsbr.org. While these methodologies are standard for assessing chemical stability, specific detailed research findings on the comprehensive stability of Acid Black 168 under a wide range of chemical and environmental stresses were not found in the provided search results.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Acid Black 168

Molecular modeling and simulation techniques are employed to explore the structural characteristics and dynamic behavior of Acid Black 168. These methods allow researchers to visualize the molecule in three dimensions, analyze its flexibility, and study its interactions with other molecules or surfaces.

Conformational Analysis and Electronic Structure Calculations

Conformational analysis investigates the various spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. For a complex molecule like Acid Black 168, understanding its preferred conformations is essential as they can influence its physical and chemical properties, including reactivity and interactions with surrounding environments. Electronic structure calculations, often based on quantum mechanics, provide details about the distribution of electrons within the molecule. This includes determining molecular orbitals (such as HOMO and LUMO), partial atomic charges, and electrostatic potential, which are critical for understanding chemical reactivity and intermolecular interactions niscpr.res.infqs.plethz.ch. Semi-empirical methods, like AM1, can be used for optimizing geometry and calculating electronic structure properties of molecules, including heats of formation, dipole moments, and frontier molecular orbital energies niscpr.res.in. More robust tight-binding quantum chemical methods, such as GFN-xTB, have been developed and benchmarked for their accuracy in predicting conformational energies and electronic structures of large molecular systems acs.org.

Dye-Adsorbent Interaction Modeling

Computational modeling is widely used to study the interactions between dye molecules and various adsorbent materials used in wastewater treatment rsc.orgajgreenchem.comacs.org. For Acid Black 168, molecular modeling and simulation can help elucidate the mechanisms by which the dye adsorbs onto different surfaces. These studies can involve simulating the adsorption process at the molecular level to understand the binding forces involved, such as electrostatic interactions, van der Waals forces, and hydrogen bonding nih.govworlddyevariety.com. Molecular dynamics simulations, for instance, can provide dynamic insights into the adsorption process, showing how dye molecules arrange themselves on the adsorbent surface over time rsc.orgajgreenchem.com. Adsorption locator calculations, often part of computational modeling workflows, can help identify the lowest energy configurations of dye molecules on an adsorbent surface, providing insights into the most favorable binding sites and orientations ajgreenchem.com. Experimental adsorption data can be fitted to various isotherm models, such as Langmuir and Freundlich, and theoretical calculations can help explain the observed adsorption behavior and determine the nature of the interaction, such as ion exchange rsc.orgacs.org.

Quantitative Structure-Activity Relationship (QSAR) for Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate frontiersin.orgfrontiersin.orgdmu.dk. For Acid Black 168, QSAR can be used to predict various environmental behaviors, such as its persistence, biodegradability, toxicity to aquatic organisms, and its potential for bioaccumulation. By correlating molecular descriptors (numerical representations of molecular structure and properties) with experimental data on environmental endpoints, QSAR models can provide a cost-effective way to estimate the environmental risks associated with Acid Black 168 without conducting extensive experimental testing for every possible scenario frontiersin.orgfrontiersin.org. These models can incorporate a wide range of molecular parameters, including geometric, physicochemical, electrical, and quantum chemical descriptors frontiersin.org. The development and validation of robust QSAR models require careful selection of descriptors and rigorous statistical validation to ensure their reliability and applicability domain frontiersin.orgunimib.it.

Density Functional Theory (DFT) Applications in Reactivity and Degradation Pathways

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, reactivity, and reaction mechanisms of molecules ethz.chrsc.org. For Acid Black 168, DFT can be applied to study its chemical reactivity and explore potential degradation pathways. DFT calculations can help determine the stability of the molecule, identify reactive sites, and calculate activation energies for various chemical reactions, such as oxidation or reduction, which are relevant to its degradation in the environment or during treatment processes rsc.org. For example, DFT can be used to study the energy barriers involved in the degradation of similar complex molecules rsc.org. By analyzing the changes in electronic structure and energy during a reaction, DFT can provide detailed insights into the step-by-step process of how Acid Black 168 breaks down under different conditions, such as advanced oxidation processes involving catalysts like fly ash and hydrogen peroxide researchgate.netnih.govcapes.gov.br.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Acid Black 168102058859
Sodium5360545
Chromium23976

Interactive Data Table: Predicted Adsorption Capacities (Illustrative Example based on Adsorption Studies of Similar Dyes)

While specific adsorption data for Acid Black 168 from computational studies were not extensively detailed in the search results, the following table provides an illustrative example based on studies of similar dyes and adsorbents, demonstrating the type of data that computational modeling can provide in dye-adsorbent interaction studies.

Adsorbent MaterialDye (Illustrative)Modeling MethodPredicted Maximum Adsorption Capacity (mg/g)Key Interaction Forces (Modeled)Source (Illustrative)
Activated CarbonBrilliant Blue DyeMolecular Dynamics-Electrostatic, Van der WaalsBased on ajgreenchem.com
Montmorillonite@ACMethylene BlueMolecular Dynamics801.7Ion-exchange, Electrostatic rsc.org
Montmorillonite@ACCrystal VioletMolecular Dynamics1110.8Ion-exchange, Electrostatic rsc.org
Silica-Modified ResinDirect Black 38DFT, Reactivity Analysis-Ion exchange acs.org

Note: The values and interactions presented for Brilliant Blue Dye and Direct Black 38 are illustrative based on the nature of the studies found and are not direct computational predictions for Acid Black 168 unless explicitly stated in future research.

Detailed Research Findings (Synthesized from Search Results)

Research utilizing computational methods for azo dyes, including those structurally related to Acid Black 168, highlights several key findings:

Electronic Structure and Reactivity: DFT calculations can reveal the electronic properties that govern the reactivity of azo dyes, such as the energies of frontier molecular orbitals (HOMO and LUMO) and charge distribution, which are crucial for understanding their behavior in chemical reactions and interactions. niscpr.res.infrontiersin.orgfrontiersin.org

Adsorption Mechanisms: Molecular dynamics simulations and other modeling techniques can provide insights into the specific interactions (electrostatic, hydrogen bonding, van der Waals) between dye molecules and adsorbent surfaces, explaining experimental observations like adsorption capacities and the influence of pH. rsc.orgajgreenchem.comacs.org

Degradation Pathways: DFT can help elucidate the mechanisms and energy barriers of dye degradation processes, including those involving oxidation or catalytic reactions, by studying the transformation of the molecule at the atomic level. rsc.org Studies on the degradation of Direct Black 168 using fly ash/H2O2 and ultrasound have shown high removal efficiency under specific conditions, and computational studies could further detail the radical-driven degradation pathways involved. researchgate.netnih.govcapes.gov.br

QSAR for Environmental Fate: QSAR models can effectively correlate structural parameters with environmental endpoints, allowing for the prediction of properties like biodegradability and toxicity, which is vital for assessing the environmental impact of dyes. frontiersin.orgfrontiersin.orgdmu.dk The development of robust QSAR models involves analyzing the relationships between molecular descriptors and observed environmental behavior. frontiersin.orgfrontiersin.org

These computational studies, while sometimes focusing on similar or related azo dyes due to limited specific literature on Acid Black 168 for every sub-topic, demonstrate the powerful role of theoretical chemistry in understanding the complex behavior of such compounds in various environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Acid Black 168, and how can purity be validated?

  • Methodological Answer: Acid Black 168 synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Validate purity using UV-Vis spectroscopy (λmax ~500–600 nm for azo dyes) and FTIR to confirm functional groups (e.g., -N=N-, sulfonic acid). Chromatographic techniques like HPLC with a C18 column can assess impurities . Ensure reproducibility by documenting reaction parameters (molar ratios, solvent systems) and cross-referencing spectral databases .

Q. How does pH influence the stability of Acid Black 168 in aqueous solutions?

  • Methodological Answer: Conduct stability tests by preparing dye solutions across a pH range (e.g., 2–12) and monitoring degradation via spectrophotometry. Use kinetic modeling (zero/first-order) to quantify degradation rates. Buffered solutions and controlled temperature (e.g., 25°C) minimize confounding variables. Compare results with Arrhenius equation-derived activation energy for thermal stability analysis .

Q. What analytical techniques are most effective for quantifying Acid Black 168 in complex matrices?

  • Methodological Answer: Employ solid-phase extraction (SPE) for sample pre-concentration, followed by HPLC-DAD or LC-MS for quantification. Validate methods using spike-recovery experiments (70–120% recovery) and calibration curves (R² >0.99). For environmental samples, consider interference from humic acids or metal ions, and use standard addition to mitigate matrix effects .

Advanced Research Questions

Q. What molecular interactions govern the adsorption of Acid Black 168 onto nanocellulose-based adsorbents?

  • Methodological Answer: Perform adsorption isotherm studies (Langmuir/Freundlich models) and thermodynamic analyses (ΔG, ΔH, ΔS). Use SEM-EDS to map surface elemental composition and FTIR to identify binding sites (e.g., hydroxyl groups on cellulose). Molecular dynamics simulations can elucidate dye-adsorbent interactions at the atomic level .

Q. How do coexisting metal ions (e.g., Cu²⁺, Fe³⁺) affect the photocatalytic degradation of Acid Black 168?

  • Methodological Answer: Design experiments with metal ion-spiked solutions under UV/visible light irradiation. Use ICP-OES to quantify metal concentrations and ESR spectroscopy to detect reactive oxygen species (•OH, O₂•⁻). Compare degradation kinetics with/without metal ions to identify synergistic or inhibitory effects .

Q. What metabolic pathways are involved in the microbial degradation of Acid Black 168?

  • Methodological Answer: Isolate dye-degrading microbes (e.g., Pseudomonas spp.) via enrichment culture. Use GC-MS to identify intermediate metabolites (e.g., aromatic amines) and genomic sequencing to annotate degradation-related genes (e.g., azoreductases). Monitor toxicity reduction using bioassays (e.g., Daphnia magna lethality tests) .

Q. How can contradictory data on Acid Black 168’s ecotoxicity be resolved across studies?

  • Methodological Answer: Conduct meta-analyses to identify variability sources (e.g., test organisms, exposure durations). Standardize protocols (e.g., OECD guidelines for aquatic toxicity) and use multivariate statistics (ANOVA, PCA) to isolate confounding factors. Cross-validate results with inter-laboratory studies .

Q. What role do substituent groups in Acid Black 168 play in its electrochemical behavior?

  • Methodological Answer: Use cyclic voltammetry to compare redox potentials of Acid Black 168 derivatives (e.g., -SO₃H vs. -NO₂ substituted analogs). Density Functional Theory (DFT) calculations can correlate electronic structure with experimental redox peaks. Reference spectral databases (e.g., NIST) for peak assignments .

Methodological Best Practices

  • Data Reproducibility : Archive raw spectral/data files in repositories like Zenodo, and include detailed metadata (instrument settings, calibration standards) .
  • Ethical Compliance : For toxicity studies, follow institutional guidelines for humane endpoints and obtain ethics approvals ( ).
  • Interdisciplinary Collaboration : Integrate chemical data with computational models (e.g., QSAR for toxicity prediction) to address mechanistic gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.